1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the thiazole and piperazine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
- Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c28-18(16-4-5-19-20(11-16)31-15-30-19)14-33-23-25-17(13-32-23)12-22(29)27-9-7-26(8-10-27)21-3-1-2-6-24-21/h1-6,11,13H,7-10,12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIIPSMGTOAONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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